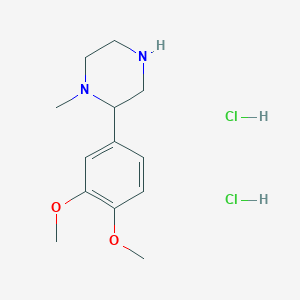![molecular formula C23H29FN2O3 B2868673 (2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706074-82-9](/img/structure/B2868673.png)
(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. The compound may also work by reducing inflammation and blocking pain signals.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models. The compound appears to be well-tolerated and has not shown any significant toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone in lab experiments is its high potency and specificity. The compound has been shown to have significant activity against cancer cells and may be useful in developing new cancer therapies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on (2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone. One area of interest is the development of new cancer therapies based on the compound. Researchers may also investigate the compound's potential as a treatment for inflammatory diseases and pain. Additionally, further studies may be conducted to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of (2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves a multi-step process. The starting material is 2,5-dimethylfuran-3-carboxylic acid, which is first converted into the corresponding acid chloride. The acid chloride is then reacted with 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanamine in the presence of a base to yield the desired compound. The synthesis method has been optimized for high yield and purity.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone has been studied extensively for its potential therapeutic applications. It has been found to have significant activity against certain types of cancer cells, including breast cancer and lung cancer. The compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential as a pain reliever.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O3/c1-16-15-20(17(2)28-16)23(27)26-11-7-18(8-12-26)25-13-9-19(10-14-25)29-22-6-4-3-5-21(22)24/h3-6,15,18-19H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLAODTNBFBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)
![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)


![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)
